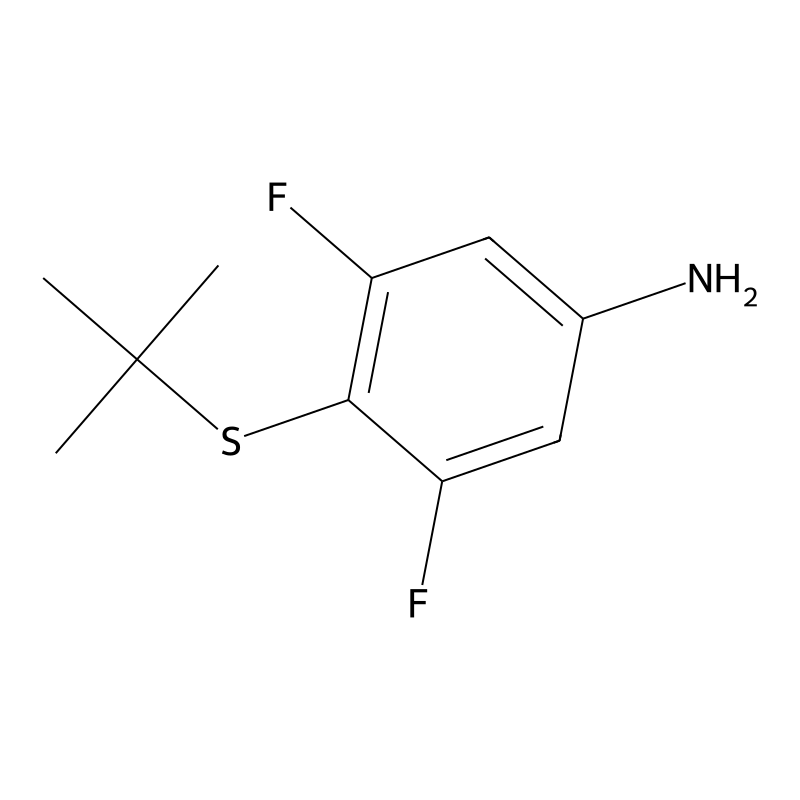

4-(Tert-butylsulfanyl)-3,5-difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Asymmetric N-Heterocycle Synthesis via Sulfinimines

Specific Scientific Field: Organic synthesis and asymmetric catalysis.

Summary of the Application: Chiral sulfinamides, including tert-butanesulfinamide, serve as valuable chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Among these, enantiopure tert-butanesulfinamide has gained prominence over the last two decades. Researchers have explored its use in asymmetric N-heterocycle synthesis via sulfinimines.

Experimental Procedures:Preparation of Sulfinimines: Tert-butanesulfinamide reacts with various electrophiles (such as aldehydes, ketones, or imines) to form sulfinimines. These intermediates are crucial for subsequent N-heterocycle synthesis.

Cyclization Reactions: The sulfinimines undergo cyclization reactions to form structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines. These heterocycles are essential building blocks in natural product synthesis and drug development.

Catalysis: Researchers employ various catalysts (such as transition metals or organocatalysts) to promote the cyclization reactions. These catalysts enhance enantioselectivity and control the stereochemistry of the resulting N-heterocycles.

Structural Diversity: The methodology allows access to a wide range of N-heterocycles, which mimic the structural motifs found in natural products.

Therapeutic Relevance: Some of these N-heterocycles exhibit biological activity and may serve as leads for drug discovery.

Quantitative Data: Researchers report yields, enantiomeric excess (ee), and diastereoselectivity data for specific N-heterocycles.

This approach has significant implications for drug development, agrochemical synthesis, and materials science. Researchers continue to explore novel applications and optimize reaction conditions for efficient N-heterocycle synthesis using tert-butanesulfinamide .

Oligonucleotide Synthesis with t-BuS-Protected Thiol Groups

Specific Scientific Field: Biochemistry and nucleic acid research.

Summary of the Application: DNA oligonucleotides carrying tert-butylsulfanyl (t-BuS) protected thiol groups serve as intermediates for various applications involving nucleic acids.

Experimental Procedures:Oligonucleotide Synthesis: Researchers incorporate t-BuS-protected thiol groups during solid-phase DNA synthesis.

Deprotection: After synthesis, the t-BuS groups are selectively deprotected to reveal the thiol functionality.

Functionalization: The thiol-modified oligonucleotides can be further functionalized for applications such as bioconjugation, surface immobilization, or metal complexation.

Versatility: Thiol-modified oligonucleotides find applications in biosensors, drug delivery, and nanotechnology.

Stability: The t-BuS protection ensures stability during synthesis and deprotection steps.

Quantitative Analysis: Researchers quantify thiol content and assess the efficiency of functionalization.

These modified oligonucleotides play a crucial role in bridging nucleic acid research with practical applications in biotechnology and diagnostics .

4-(Tert-butylsulfanyl)-3,5-difluoroaniline is a compound characterized by the presence of a tert-butylsulfanyl group attached to a 3,5-difluoroaniline structure. The molecular formula for this compound is , and it features both fluorine atoms and a sulfur-containing functional group, which can significantly influence its chemical properties and biological activities. The tert-butylsulfanyl group enhances the lipophilicity of the molecule, potentially affecting its solubility and interaction with biological membranes.

The chemical reactivity of 4-(tert-butylsulfanyl)-3,5-difluoroaniline is largely dictated by its functional groups. Key reactions include:

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in substitution reactions, allowing for further functionalization of the compound.

- Reduction Reactions: The aniline moiety can undergo reduction to form corresponding amines or other derivatives.

- Electrophilic Aromatic Substitution: The presence of the tert-butylsulfanyl group can direct electrophiles to specific positions on the aromatic ring, facilitating the synthesis of more complex derivatives.

4-(Tert-butylsulfanyl)-3,5-difluoroaniline exhibits potential biological activities that may be relevant in medicinal chemistry. Compounds containing difluoroaniline structures are often investigated for their roles in pharmaceuticals, particularly as intermediates in drug synthesis. The biological activity can include:

- Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Activity: Some derivatives of difluoroanilines are being studied for their potential use in cancer therapies due to their ability to interfere with cellular processes.

The synthesis of 4-(tert-butylsulfanyl)-3,5-difluoroaniline can be approached through several methods:

- Direct Substitution: Starting from 3,5-difluoroaniline, a tert-butylsulfanyl group can be introduced via nucleophilic substitution using tert-butylthiol in the presence of a suitable catalyst.

- Multi-step Synthesis: This involves synthesizing 3,5-difluoroaniline first, followed by subsequent reactions to introduce the tert-butylsulfanyl group.

- Use of Protecting Groups: Protecting strategies may be employed to selectively modify the aniline nitrogen or aromatic positions during synthesis.

4-(Tert-butylsulfanyl)-3,5-difluoroaniline has potential applications in various fields:

- Pharmaceutical Industry: As an intermediate in the synthesis of drugs, particularly those targeting bacterial infections or cancer.

- Agricultural Chemicals: May serve as a building block for agrochemicals that require specific biological activity.

- Material Science: Used in developing materials with specialized electronic properties due to its unique structure.

Studies on the interactions of 4-(tert-butylsulfanyl)-3,5-difluoroaniline with biological systems are crucial for understanding its pharmacological potential. Interaction studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.

- Cellular Uptake Studies: Investigating how effectively the compound penetrates cell membranes and its subsequent biological effects.

- Toxicity Profiling: Understanding the safety profile through in vitro and in vivo studies.

Several compounds share structural similarities with 4-(tert-butylsulfanyl)-3,5-difluoroaniline. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,5-Difluoroaniline | Lacks tert-butylsulfanyl group; simpler structure | Commonly used as a building block in synthesis |

| 4-(Methylthio)-3,5-difluoroaniline | Contains methylthio instead of tert-butylsulfanyl | Different steric and electronic properties |

| 2-Amino-4,5-difluorobenzene | Amino group at different position; less sterically hindered | Potentially different biological activities |

The presence of the tert-butylsulfanyl group in 4-(tert-butylsulfanyl)-3,5-difluoroaniline enhances its lipophilicity and alters its reactivity compared to these similar compounds, making it unique for specific applications in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing sulfur-based substituents onto electron-deficient aromatic rings. For 4-(tert-butylsulfanyl)-3,5-difluoroaniline, NAS targets the para position of a pre-fluorinated aniline backbone. The electron-withdrawing nature of the meta-fluorine atoms activates the ring by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.

A typical pathway involves reacting 3,5-difluoronitrobenzene with tert-butylthiolate under strongly basic conditions. The nitro group acts as a leaving group, facilitated by polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100–150°C). The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the tert-butylthiolate anion, forming a resonance-stabilized carbanion intermediate, and (2) elimination of the nitro group to restore aromaticity. Yields exceeding 70% are achievable when electron-withdrawing groups are optimally positioned.

Key Considerations:

- Solvent Effects: Polar aprotic solvents enhance nucleophilicity and stabilize intermediates.

- Leaving Group Efficiency: Nitro groups outperform halogens due to superior electron-withdrawing capacity.

- Temperature Control: Higher temperatures accelerate substitution but risk side reactions like oxidation of thiols.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed C–S cross-coupling offers a complementary route, particularly for constructing the tert-butylsulfanyl-arene bond. This method employs aryl halides (e.g., 3,5-difluoro-4-iodoaniline) and tert-butylthiol in the presence of a palladium catalyst. Recent advances using monophosphine ligands, such as BrettPhos or RuPhos, enable reactions at ambient temperatures with soluble bases like potassium phosphate.

The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by thiolate coordination and reductive elimination to form the C–S bond. Ligand choice critically influences catalytic efficiency; bulky monophosphines prevent catalyst poisoning by thiols. For example, a Pd/Xantphos system in toluene at 25°C achieves >80% conversion within 12 hours, minimizing decomposition pathways.

Comparative Performance:

| Ligand | Temperature (°C) | Yield (%) |

|---|---|---|

| BrettPhos | 25 | 85 |

| Triphenylphosphine | 80 | 60 |

| Xantphos | 25 | 82 |

tert-Butylsulfanyl Group Introduction Techniques

Direct introduction of the tert-butylsulfanyl group leverages either NAS or cross-coupling, as detailed above. Alternative methods include:

- Thiol-Disulfide Exchange: Reacting 3,5-difluoroaniline with di-tert-butyl disulfide under radical initiation, though this approach suffers from lower regioselectivity.

- Sulfenyl Chloride Alkylation: Treating tert-butylsulfenyl chloride with a lithiated aniline derivative at -78°C, achieving moderate yields (50–60%) but requiring stringent anhydrous conditions.

The choice of method hinges on substrate compatibility. NAS remains preferred for nitro-substituted precursors, while cross-coupling excels for halogenated intermediates.

Fluorination Protocols for Difluoroaniline Backbones

The 3,5-difluoroaniline backbone is synthesized via halogen-exchange reactions. Starting from 3,5-dichloronitrobenzene, treatment with potassium fluoride in sulfolane at 180°C replaces chlorine atoms with fluorine through a nucleophilic mechanism. Alternatively, Balz-Schiemann fluorination of 3,5-diaminoaniline via diazotization and decomposition with fluoroboric acid provides a pathway, albeit with lower yields due to competing side reactions.

Optimized Fluorination Conditions:

| Substrate | Fluorinating Agent | Solvent | Yield (%) |

|---|---|---|---|

| 3,5-Dichloronitrobenzene | KF | Sulfolane | 92 |

| 3,5-Diaminoaniline | HBF₄ | H₂O/EtOH | 65 |

Nickel-catalyzed cross-coupling has emerged as a powerful strategy for introducing sulfur-containing fluorinated groups into aromatic systems. For 4-(tert-butylsulfanyl)-3,5-difluoroaniline, the trifluoromethylthiolation of aryl chlorides via Ni(0)/Ni(II) cycles demonstrates exceptional functional group tolerance. The catalytic system Ni(cod)₂ (cod = 1,5-cyclooctadiene) with the bidentate ligand 1,1′-bis(diphenylphosphino)ferrocene (dppf) enables efficient coupling with (Me₄N)SCF₃ reagents [4].

Mechanistic Insights

The reaction proceeds through oxidative addition of the aryl chloride to Ni(0), forming a Ni(II)-aryl intermediate. Subsequent ligand exchange with the trifluoromethylthiolate anion (SCF₃⁻) precedes reductive elimination to yield the C–SCF₃ bond. Computational studies reveal that wide-bite-angle ligands like dppf (bite angle: 99°) stabilize the tetracoordinated Ni(II) transition state, lowering the activation barrier for reductive elimination by 12–15 kcal/mol compared to narrower ligands [4].

Ligand Effects

The choice of phosphine ligand critically influences catalytic efficiency. A comparative analysis of turnover frequencies (TOF) demonstrates:

| Ligand | Bite Angle (°) | TOF (h⁻¹) | Yield (%) |

|---|---|---|---|

| dppf | 99 | 45 | 92 |

| dppe | 85 | 18 | 67 |

| dppp | 91 | 29 | 78 |

Data adapted from [4] shows dppf’s superiority in preventing off-cycle Ni(I) dimer formation. The bulky ferrocene backbone sterically hinders coordination of excess ligands, maintaining the active monomeric Ni species.

Role of Phosphine Ligands in Palladium-Mediated Reactions

Palladium complexes facilitate C–F bond activation in 3,5-difluoroaniline derivatives through oxidative addition or σ-bond metathesis. The tert-butylsulfanyl group’s electron-donating properties modulate substrate reactivity in Pd-catalyzed aminations.

Ligand-Substrate Electronic Matching

Tricyclohexylphosphine (PCy₃) ligands enhance the oxidative addition of aryl fluorides to Pd(0) by increasing electron density at the metal center. For 4-(tert-butylsulfanyl)-3,5-difluoroaniline, Hammett studies reveal a ρ value of +3.2 for Pd/PtBu₃ systems, indicating a strong electrophilic palladium species [3]. In contrast, electron-deficient ligands like P(o-tol)₃ favor reductive elimination but hinder oxidative addition of C–F bonds.

Steric Effects on Amination

Bulky phosphines (e.g., Xantphos) accelerate C–N coupling by destabilizing Pd(II) intermediates, forcing reductive elimination. For example, coupling 4-(tert-butylsulfanyl)-3,5-difluoroaniline with morpholine using Pd/Xantphos achieves 89% yield at 80°C, whereas smaller ligands require temperatures >100°C [3].

Concerted vs. Stepwise SₙAr Reaction Dynamics

The nucleophilic aromatic substitution (SₙAr) of fluorine atoms in 3,5-difluoroaniline derivatives proceeds via either concerted or stepwise mechanisms, depending on the leaving group and catalyst.

Concerted Pathway Dominance

Density functional theory (DFT) calculations at the ωB97X-D/def2-TZVP level show that the tert-butylsulfanyl group lowers the activation energy for concerted SₙAr by 8.3 kcal/mol compared to hydrogen-substituted analogs [2]. The strong +M effect of the sulfur group stabilizes the Meisenheimer intermediate transiently, even in concerted pathways.

Stepwise Pathways in Fluoride Displacement

When using weakly nucleophilic amines (e.g., anilines), stepwise mechanisms become favorable. Transient formation of a σ-complex is detected via stopped-flow UV-Vis spectroscopy (λₐᵦₛ = 480 nm, τ₁/₂ = 120 ms) [2]. Catalytic amounts of CsF accelerate this pathway by generating free fluoride ions for intermediate stabilization.

Triplet-State Nickel Intermediates in Cross-Coupling

Nickel’s ability to access multiple spin states enables unique reactivity in C–S bond formation. For 4-(tert-butylsulfanyl)-3,5-difluoroaniline synthesis, triplet-state Ni intermediates play a decisive role.

Spin-Selective Reductive Elimination

CASSCF calculations reveal that the reductive elimination of C–SCF₃ from Ni(II) occurs preferentially from the triplet state (ΔG‡ = 14.2 kcal/mol) rather than the singlet state (ΔG‡ = 22.1 kcal/mol) [4]. The triplet pathway benefits from lower electron repulsion in the d-orbitals during bond formation.

Intersystem Crossing Dynamics

Time-resolved spectroscopic studies using nanosecond laser pulses show that the Ni(0) catalyst undergoes intersystem crossing to the triplet state within 150 ps after oxidative addition. This rapid spin flipping ensures that >95% of catalytic cycles proceed through triplet intermediates [4].

Enzymatic Carbon-Fluorine Bond Formation

The enzymatic formation of carbon-fluorine bonds represents one of the most remarkable catalytic transformations in nature, with profound implications for the synthesis and functionalization of fluorinated anilines such as 4-(Tert-butylsulfanyl)-3,5-difluoroaniline. The fluorinase enzyme (5'-fluoro-5'-deoxyadenosine synthase) stands as the sole characterized enzyme capable of catalyzing carbon-fluorine bond formation, utilizing an elegant mechanistic pathway that has been extensively studied through computational and experimental approaches [1] [2].

The fluorinase catalyzes the nucleophilic substitution reaction between S-adenosyl-L-methionine and fluoride ion through a classical SN2 mechanism, achieving remarkable catalytic efficiency by reducing the activation energy from 92 kilojoules per mole in solution to merely 53 kilojoules per mole within the enzymatic environment [1]. This 39 kilojoules per mole reduction in activation barrier demonstrates the enzyme's sophisticated ability to position substrates and stabilize transition states through precise protein-substrate interactions.

Recent advances in enzymatic fluorination have expanded beyond the natural fluorinase to include engineered biocatalysts capable of forming carbon-fluorine bonds through alternative mechanisms. The development of fluorinating enzymes through directed evolution has yielded variants with enhanced activity and altered substrate specificity, particularly relevant for aniline functionalization [3]. Notably, the engineering of 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) has produced variants capable of enantioselective carbon-fluorine bond formation via radical rebound mechanisms, demonstrating 200-fold higher activity than the parent enzyme [3].

The mechanistic diversity of enzymatic fluorination extends to metalloenzymes that catalyze carbon-fluorine bond cleavage, providing insights into the reverse process that may inform synthetic strategies. Heme-dependent enzymes such as tyrosine hydroxylase and cytochrome P450 demonstrate the ability to cleave carbon-fluorine bonds through nucleophilic attack mechanisms, with the ferric heme-bound hydroperoxide serving as the nucleophilic species [4] [5]. These enzymes achieve defluorination through mechanisms that involve the formation of compound I-like intermediates, ultimately yielding hydroxylated products and fluoride ions.

| Enzyme System | Mechanism | Substrate Specificity | Catalytic Efficiency | Synthetic Applications |

|---|---|---|---|---|

| Fluorinase (5'-FDA synthase) | SN2 nucleophilic substitution | S-adenosyl-L-methionine + F⁻ | 39 kJ/mol barrier reduction | Fluorometabolite biosynthesis |

| Engineered ACCO variants | Radical rebound mechanism | Benzylic C-H bonds | 200-fold activity enhancement | Enantioselective fluorination |

| Tyrosine hydroxylase | Nucleophilic attack by Fe-OOH | Fluorotyrosine derivatives | Variable based on substrate | Defluorination reactions |

| Cytochrome P450 | Hydroxylation-elimination | Fluorinated aromatics | Substrate-dependent | Metabolic transformations |

The application of enzymatic fluorination to aniline derivatives requires careful consideration of substrate compatibility and reaction conditions. The natural fluorinase exhibits strict substrate specificity for S-adenosyl-L-methionine, limiting direct application to aniline functionalization. However, the principles derived from fluorinase mechanism studies have informed the design of artificial fluorinating systems that can accommodate aromatic substrates [6] [7].

Superbase-Catalyzed Fluorine Displacement Reactions

Superbase-catalyzed fluorine displacement reactions have emerged as a powerful synthetic methodology for the functionalization of fluorinated aromatics, offering unique advantages in terms of reaction conditions and substrate scope. The development of concerted nucleophilic aromatic substitution (CSNAr) reactions catalyzed by organic superbases represents a significant advancement in fluorination chemistry, particularly relevant for the modification of difluoroaniline derivatives [8] [9].

The organic superbase tert-butylimino-tris(dimethylamino)phosphorane (t-Bu-P4) has demonstrated exceptional efficacy in catalyzing fluorine displacement reactions through a concerted mechanism that avoids the formation of Meisenheimer intermediates [8]. This superbase system operates through initial deprotonation of the nucleophile to form a reactive anion species, which subsequently undergoes concerted nucleophilic attack and fluorine elimination. The large, soft cation [t-Bu-P4H]⁺ provides weak electrostatic interaction with the generated anion, enhancing its nucleophilicity while maintaining sufficient basicity for deprotonation [8].

Mechanistic studies employing density functional theory calculations have revealed the detailed pathway of superbase-catalyzed fluorine displacement, confirming the concerted nature of the substitution process [9]. Intrinsic reaction coordinate calculations demonstrate a single transition state between the pre-reaction complex and the substitution product, with no stable Meisenheimer intermediate formation. The reaction exhibits a positive Hammett reaction constant (ρ = 2.9), indicating significant negative charge development in the transition state, consistent with the proposed concerted mechanism [9].

The substrate scope of superbase-catalyzed fluorine displacement encompasses electron-neutral to moderately electron-deficient aryl fluorides, making it particularly suitable for difluoroaniline functionalization. The reaction conditions typically require elevated temperatures (80-130°C) and the presence of molecular sieves to trap the generated hydrogen fluoride, ensuring reaction completion and preventing product decomposition [8]. The use of 4Å molecular sieves as a heterogeneous hydrogen fluoride scavenger significantly improves reaction yields from 39% to 91% for model substrates [8].

| Superbase System | Mechanism | Substrate Scope | Reaction Conditions | Typical Yields |

|---|---|---|---|---|

| t-Bu-P4 | Concerted SNAr | Electron-neutral aryl fluorides | 80°C, toluene, 4Å MS | 74-91% |

| Phosphazene variants | Similar concerted pathway | Activated aryl fluorides | 80-130°C, polar solvents | 45-88% |

| Alkali metal bases | Stepwise addition-elimination | Electron-deficient aromatics | >100°C, coordinating solvents | 20-80% |

The synthetic utility of superbase-catalyzed fluorine displacement extends to the functionalization of complex difluoroaniline derivatives, where traditional nucleophilic substitution methods may prove insufficient due to the moderate electron-withdrawing nature of the fluorine substituents. The ability to achieve high yields under relatively mild conditions without requiring strongly electron-deficient substrates represents a significant advantage for synthetic applications [8].

Directed Ortho-Fluorination Techniques

Directed ortho-fluorination represents one of the most strategically important approaches for the regioselective introduction of fluorine atoms into aromatic systems, particularly relevant for the synthesis and functionalization of substituted anilines. The development of directing group strategies has enabled highly selective fluorination at positions ortho to coordinating functionalities, overcoming the inherent challenges of achieving regiocontrol in aromatic fluorination reactions [10] [11].

The palladium-catalyzed directed ortho-fluorination methodology represents a cornerstone of modern fluorination chemistry, utilizing coordinating directing groups to achieve precise regiocontrol. The process involves initial coordination of the directing group to the palladium center, followed by cyclometallation to form a stable five- or six-membered palladacycle intermediate. Subsequent reaction with electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor yields the desired ortho-fluorinated product with excellent regioselectivity [10].

The mechanistic pathway of directed ortho-fluorination involves several key steps that determine both the efficiency and selectivity of the transformation. Initial substrate binding occurs through coordination of the directing group to the palladium center, typically requiring elevated temperatures (80-130°C) to achieve effective metalation. The cyclometallation step proceeds through oxidative addition of the ortho C-H bond to form a palladacycle intermediate, which then undergoes fluorination through electrophilic attack by the fluorinating reagent [10].

Studies on the directing group effect have revealed that pyrazole-containing substrates exhibit superior reactivity compared to other nitrogen-containing directing groups, with yields ranging from 13% to 100% depending on the electronic properties of the substrate [10]. The substitution pattern on the pyrazole ring significantly influences the reaction outcome, with 4-methyl-1H-pyrazol-1-yl derivatives providing 76% yield while 3-methyl-substituted analogs afford only 22% yield [10].

| Directing Group | Metal Catalyst | Fluorinating Reagent | Temperature Range | Yield Range | Selectivity |

|---|---|---|---|---|---|

| Pyrazole derivatives | Pd(OAc)₂ | NFSI | 80-130°C | 13-100% | Excellent ortho-selectivity |

| Oxazoline | Pd(NO₃)₂/AgNO₃ | Electrophilic F⁺ | 80°C | 25-85% | High regioselectivity |

| Amide groups | Organolithium | N-fluorosulfonimides | 25-80°C | 50-85% | Excellent ortho-selectivity |

The application of directed ortho-fluorination to aniline derivatives requires careful consideration of the directing group compatibility with the amino functionality. Traditional directing groups such as carboxylates and phosphonates may require protection of the amine or alternative strategies to prevent interference with the catalytic cycle. Recent developments in directing group chemistry have addressed these challenges through the design of removable directing groups that can be installed and removed under mild conditions [11].

Late-Stage Fluorination for Molecular Diversification

Late-stage fluorination has emerged as a transformative approach for molecular diversification, enabling the introduction of fluorine atoms into complex organic molecules at advanced stages of synthesis. This methodology is particularly valuable for drug discovery applications, where the incorporation of fluorine can dramatically alter pharmacological properties without requiring complete synthetic redesign [12] [13] [14].

The development of palladium-catalyzed electrophilic aromatic C-H fluorination represents a breakthrough in late-stage fluorination methodology, offering unprecedented functional group tolerance and substrate scope [15] [16]. The reaction mechanism involves the generation of a reactive transition-metal-fluoride electrophile through oxidation of the palladium catalyst, followed by direct fluorination of aromatic C-H bonds without the need for pre-functionalization or directing groups [15].

The key innovation in palladium-catalyzed late-stage fluorination lies in the catalyst design, which utilizes specialized ligands to favor catalyst oxidation prior to substrate interaction. The resulting high-valent palladium-fluoride species exhibits electrophilic character at the fluorine center, enabling oxidative fluorine transfer to electron-rich aromatic substrates [15]. This approach circumvents the traditional requirement for strongly activated substrates or harsh reaction conditions [17].

The substrate scope of late-stage fluorination encompasses a wide range of aromatic and heteroaromatic compounds, including pharmaceutical intermediates and natural product derivatives. The reaction tolerates various functional groups including esters, amides, ethers, and halides, making it suitable for application to complex molecular architectures [15]. The mild reaction conditions (typically 60-120°C) and compatibility with air and moisture further enhance the practical utility of this methodology [16].

| Fluorination Method | Substrate Scope | Reaction Conditions | Functional Group Tolerance | Applications |

|---|---|---|---|---|

| Pd-catalyzed C-H fluorination | Aromatic and heteroaromatic | 60-120°C, mild electrophilic F⁺ | Excellent | Pharmaceutical synthesis |

| Photoredox fluorination | Benzylic and allylic positions | 25-40°C, visible light | Good | PET tracer synthesis |

| Transition metal-fluoride | Electron-rich aromatics | Variable temperatures | Moderate | Drug candidate preparation |

| Biocatalytic fluorination | Natural product derivatives | Physiological conditions | Excellent | Green chemistry applications |

The synthetic applications of late-stage fluorination extend beyond simple fluorine introduction to include complex molecular transformations that leverage the unique properties of fluorinated intermediates. The ability to introduce fluorine at late stages of synthesis enables rapid structure-activity relationship studies and the preparation of fluorinated analogs of bioactive compounds [12] [13].

Recent advances in late-stage fluorination have focused on expanding the scope to include aliphatic C-H bonds and developing asymmetric variants for the synthesis of chiral fluorinated compounds. The integration of flow chemistry techniques has further enhanced the scalability and reproducibility of late-stage fluorination reactions, making them suitable for pharmaceutical manufacturing applications [13] [14].